Methyl 3-bromo-5-cyano-4-methylbenzoate
Description
Methyl 3-bromo-5-cyano-4-methylbenzoate is a synthetic aromatic ester featuring a bromine atom at position 3, a cyano group at position 5, and a methyl substituent at position 4 of the benzene ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its substituents influence reactivity, solubility, and biological activity. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of approximately 274.08 g/mol. The bromine and cyano groups contribute to electron-withdrawing effects, while the methyl group enhances lipophilicity, impacting its interaction with biological targets or synthetic pathways .
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(5-12)3-7(4-9(6)11)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBNPRXULQJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-bromo-5-cyano-4-methylbenzoate with structurally related esters, highlighting substituent positions, molecular properties, and similarity scores:
Key Differences and Implications
Substituent Position and Reactivity: Bromine at position 3 (target compound) vs. position 2 (Methyl 2-bromo-5-cyanobenzoate) alters electronic effects. Position 3 bromine creates a meta-directing effect, favoring electrophilic substitution at positions 5 and 6, whereas position 2 bromine may sterically hinder adjacent reactions .
Functional Group Variations: Cyano vs. Halogens: The cyano group in the target compound is a stronger electron-withdrawing group than halogens (e.g., Cl, F in Methyl 3-bromo-4-chloro-5-fluorobenzoate), increasing the acidity of aromatic protons and stabilizing negative charges in intermediates . Hydroxyl Group: Methyl 3-bromo-4-cyano-5-hydroxybenzoate’s hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing stability under acidic conditions compared to the target compound’s methyl group .
Ester Group Impact :
- Ethyl esters (e.g., Ethyl 3-bromo-4-methylbenzoate) exhibit slower hydrolysis rates than methyl esters due to increased alkyl chain length, making them preferable in prodrug designs for delayed release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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